molecular formula C11H9I B1620802 1-(Iodomethyl)naphthalene CAS No. 24471-54-3

1-(Iodomethyl)naphthalene

Cat. No.: B1620802
CAS No.: 24471-54-3
M. Wt: 268.09 g/mol
InChI Key: XQXNMQAQDHEQSB-UHFFFAOYSA-N
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Description

1-(Iodomethyl)naphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodomethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)naphthalene can be synthesized through various methods. One common approach involves the halogenation of 1-methylnaphthalene using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a solvent such as acetic acid or chloroform, and the reaction conditions may include heating to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products:

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Naphthalene-1-carbaldehyde or naphthalene-1-carboxylic acid.

    Reduction: 1-Methylnaphthalene.

Scientific Research Applications

1-(Iodomethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways involving halogenated organic compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(iodomethyl)naphthalene primarily involves its reactivity due to the iodine atom. The iodine atom can be easily displaced by nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(Iodomethyl)naphthalene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine or chlorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through substitution reactions .

Properties

IUPAC Name

1-(iodomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNMQAQDHEQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376698
Record name 1-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24471-54-3
Record name 1-(iodomethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Iodomethyl)naphthalene
Reactant of Route 2
1-(Iodomethyl)naphthalene
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1-(Iodomethyl)naphthalene
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1-(Iodomethyl)naphthalene
Reactant of Route 5
1-(Iodomethyl)naphthalene
Reactant of Route 6
1-(Iodomethyl)naphthalene

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